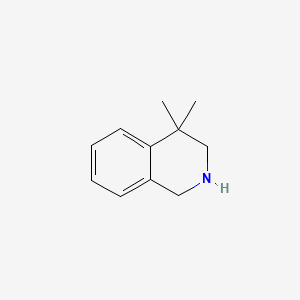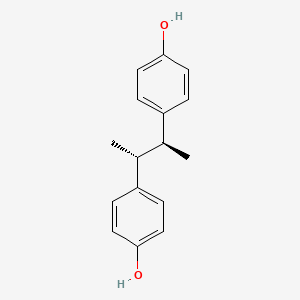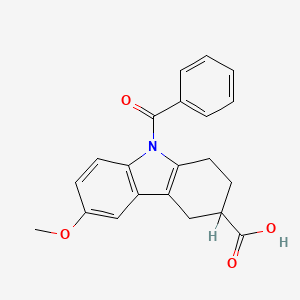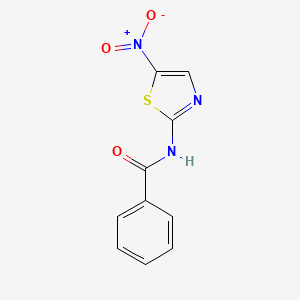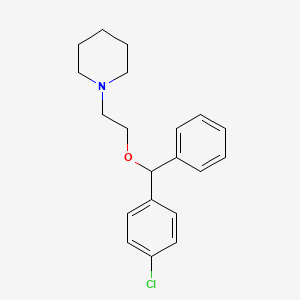
クロペラスチン
概要
説明
クロペラスチンは、主に鎮咳薬(咳止め)および抗ヒスタミン薬として使用される化合物です。クロペラスチン塩酸塩やクロペラスチンフェンジゾアートなど、さまざまな形で市販されています。この化合物は、日本、香港、および一部のヨーロッパ諸国で、呼吸器疾患に関連する咳の治療に広く使用されています .
2. 製法
合成ルートと反応条件: クロペラスティンの合成には、いくつかの重要なステップが含まれます。
ハロゲン化: 4-クロロベンツヒドロールは、四塩化炭素中、三臭化リンを使用してハロゲン化され、1-(ブロモフェニルメチル)-4-クロロベンゼンが生成されます。
エーテル化: この中間体は、次いでエチレンクロロヒドリン(2-クロロエタノール)で処理され、1-(4-クロロベンツヒドリル)オキシ-2-クロロエタンが生成されます。
工業生産方法: クロペラスチン塩酸塩の工業生産は、同様のステップを含みますが、大規模生産用に最適化されています。プロセス条件は穏やかで、操作は便利でシンプルであるため、大規模な工業生産に適しています。この方法で得られた目的生成物の純度は99.7%を超え、単一不純物は0.1%未満です .
科学的研究の応用
Cloperastine has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of antitussive agents.
Biology: Cloperastine is studied for its effects on various biological pathways, including its antihistamine and anticholinergic properties.
Industry: Cloperastine is used in the formulation of various pharmaceutical products, including cough syrups and tablets.
作用機序
クロペラスティンの正確な作用機序は完全には解明されていませんが、いくつかの生物学的活性は特定されています。
σ1受容体リガンド: クロペラスチンは、σ1受容体に対するリガンドとして作用し、おそらくアゴニストとして作用します.
GIRKチャネルブロッカー: Gタンパク質共役内向き整流性カリウム(GIRK)チャネルを阻害します.
抗ヒスタミン: クロペラスチンは、ヒスタミンH1受容体に結合し、ヒスタミン誘発性生理反応を阻害することで、抗ヒスタミン作用を示します.
抗コリン作用: また、鎮静や眠気などの副作用に寄与する抗コリン作用も持っています.
6. 類似化合物の比較
クロペラスチンは、ジフェニルメタンとして知られる有機化合物のクラスに属します。類似の化合物には以下が含まれます。
ジフェンヒドラミン: 鎮静作用のある別の抗ヒスタミン薬。
クロルフェニラミン: アレルギー反応の治療に使用される抗ヒスタミン薬。
デキストロメトルファン: 咳シロップで使用される一般的な鎮咳薬。
クロペラスティンの独自性: クロペラスチンは、鎮咳薬と抗ヒスタミン薬の両方の二重作用により、独自です。中枢神経系と気管支樹の末梢受容体に作用する能力により、咳の抑制に特に効果的です .
生化学分析
Biochemical Properties
Cloperastine plays a significant role in biochemical reactions primarily through its interactions with various receptors and ion channels. It acts as a ligand for the sigma-1 receptor, with a binding affinity (K_i) of 20 nM, likely functioning as an agonist . Additionally, cloperastine blocks GIRK (G-protein-coupled inwardly-rectifying potassium) channels, which contributes to its antitussive efficacy . It also exhibits antihistamine properties by binding to the H1 receptor with a K_i of 3.8 nM . These interactions highlight cloperastine’s multifaceted role in modulating biochemical pathways.
Cellular Effects
Cloperastine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to inhibit the proliferation of esophageal squamous cell carcinoma cells by suppressing mitochondrial oxidative phosphorylation . This inhibition affects the energy production within the cells, leading to reduced cell growth and proliferation. Cloperastine’s antihistamine and anticholinergic properties also contribute to its effects on cellular functions, such as reducing bronchial secretions and providing mild bronchorelaxation .
Molecular Mechanism
The molecular mechanism of cloperastine involves several biological activities. It acts as a ligand for the sigma-1 receptor, which is involved in modulating various cellular functions, including ion channel regulation and cell survival . Cloperastine also blocks GIRK channels, which are involved in regulating neuronal excitability and neurotransmitter release . Additionally, its antihistamine activity is mediated through the inhibition of H1 receptors, leading to reduced histamine-induced responses . These molecular interactions collectively contribute to cloperastine’s antitussive and antihistamine effects.
Temporal Effects in Laboratory Settings
In laboratory settings, cloperastine has demonstrated stability and efficacy over time. Studies have shown that cloperastine maintains its antitussive effects in both in vitro and in vivo models . The pharmacokinetics of cloperastine indicate that it is well-absorbed and distributed within the body, with a half-life that supports sustained activity . Long-term studies have also indicated that cloperastine does not exhibit significant degradation, ensuring its continued effectiveness in suppressing cough over extended periods .
Dosage Effects in Animal Models
The effects of cloperastine vary with different dosages in animal models. At therapeutic doses, cloperastine effectively suppresses cough without causing significant adverse effects . At higher doses, cloperastine may exhibit toxic effects, including sedation and drowsiness . Studies in rodents and dogs have shown that cloperastine is well-tolerated at recommended doses, but caution is advised at higher concentrations to avoid potential toxicity .
Metabolic Pathways
Cloperastine is metabolized primarily in the liver, where it undergoes various biotransformation processes . The metabolic pathways involve the action of cytochrome P450 enzymes, which facilitate the conversion of cloperastine into its metabolites . These metabolites are then excreted through the kidneys. The involvement of specific enzymes and cofactors in the metabolism of cloperastine highlights its complex metabolic profile .
Transport and Distribution
Cloperastine is transported and distributed within cells and tissues through various mechanisms. It is absorbed efficiently from the gastrointestinal tract and distributed throughout the body . The drug’s distribution is influenced by its binding to plasma proteins, which facilitates its transport to target tissues . Cloperastine’s ability to cross the blood-brain barrier also contributes to its central antitussive effects .
Subcellular Localization
Cloperastine’s subcellular localization is primarily within the mitochondria, where it exerts its effects on oxidative phosphorylation . By inhibiting key proteins involved in mitochondrial respiration, cloperastine disrupts the production of ATP, leading to reduced cellular energy levels . This subcellular targeting is crucial for its antitumor effects, as demonstrated in studies on esophageal squamous cell carcinoma cells .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of cloperastine involves several key steps:
Halogenation: 4-Chlorobenzhydrol is halogenated using phosphorus tribromide in tetrachloromethane to produce 1-(Bromophenylmethyl)-4-chlorobenzene.
Etherification: This intermediate is then treated with ethylenechlorohydrin (2-Chloroethanol) to form 1-(4-Chlorobenzhydryl)oxy-2-chloroethane.
Final Reaction: The final step involves reacting this compound with piperidine to yield cloperastine.
Industrial Production Methods: The industrial production of cloperastine hydrochloride involves similar steps but is optimized for large-scale production. The process conditions are mild, and the operation is convenient and simple, making it suitable for large-scale industrial production. The purity of the target product obtained by this method reaches more than 99.7 percent, with single impurities being less than 0.1 percent .
化学反応の分析
反応の種類: クロペラスチンは、さまざまな化学反応を受けます。これには以下が含まれます。
酸化: クロペラスチンは、特定の条件下で酸化される可能性がありますが、詳細な酸化経路は広範囲にわたって文書化されていません。
還元: 還元反応は、クロペラスチン内の官能基を修飾することができます。
置換: クロペラスチンは、特にピペリジン環と芳香環に関与する置換反応を受ける可能性があります。
一般的な試薬と条件:
酸化: 過マンガン酸カリウムや三酸化クロムなどの一般的な酸化剤を使用できます。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用できます。
置換: さまざまなハロゲン化剤や求核剤を置換反応に使用できます。
主な生成物: これらの反応から生成される主な生成物は、使用された特定の試薬と条件によって異なります。たとえば、酸化はヒドロキシル化誘導体を生成する可能性があり、一方、置換反応は分子に異なる官能基を導入する可能性があります。
4. 科学研究の応用
クロペラスチンは、幅広い科学研究の応用があります。
化学: 鎮咳薬の研究における基準化合物として使用されます。
生物学: クロペラスチンは、抗ヒスタミン作用や抗コリン作用などの、さまざまな生体経路に対する効果について研究されています。
医学: 風邪、急性気管支炎、慢性気管支炎、気管支拡張症、結核、肺癌などの呼吸器疾患に関連する咳の治療に、臨床で広く使用されています.
産業: クロペラスチンは、咳シロップや錠剤などのさまざまな医薬品製品の処方で使用されています。
類似化合物との比較
Cloperastine belongs to the class of organic compounds known as diphenylmethanes. Similar compounds include:
Diphenhydramine: Another antihistamine with sedative properties.
Chlorpheniramine: An antihistamine used to treat allergic reactions.
Dextromethorphan: A common antitussive agent used in cough syrups.
Uniqueness of Cloperastine: Cloperastine is unique due to its dual action as both an antitussive and antihistamine. Its ability to act on the central nervous system and peripheral receptors in the tracheobronchial tree makes it particularly effective in suppressing coughs .
特性
IUPAC Name |
1-[2-[(4-chlorophenyl)-phenylmethoxy]ethyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClNO/c21-19-11-9-18(10-12-19)20(17-7-3-1-4-8-17)23-16-15-22-13-5-2-6-14-22/h1,3-4,7-12,20H,2,5-6,13-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLNXBVJLPJNOSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
14984-68-0 (hydrochloride) | |
| Record name | Cloperastine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003703762 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7048532 | |
| Record name | Cloperastine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
178-180 | |
| Record name | Cloperastine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09002 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
3703-76-2 | |
| Record name | Cloperastine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3703-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cloperastine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003703762 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cloperastine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09002 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cloperastine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cloperastine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.948 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLOPERASTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69M5L7BXEK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Cloperastine?
A1: Cloperastine exhibits its antitussive effect through a dual mechanism. Primarily, it acts centrally on the cough center. [] Additionally, it interacts with peripheral receptors located in the tracheobronchial tree. []
Q2: How does Cloperastine interact with GIRK channels, and what are the downstream effects?
A2: Cloperastine demonstrates inhibitory effects on G protein-coupled inwardly rectifying potassium (GIRK) channels. [, ] This inhibition can lead to various downstream effects, including:
- Modulation of neuronal excitability: GIRK channels play a crucial role in regulating neuronal excitability by mediating potassium efflux and membrane hyperpolarization. [] Inhibition of these channels by Cloperastine can potentially alter neuronal activity.
- Influence on neurotransmitter levels: GIRK channels are coupled to various G protein-coupled receptors, including those for monoamines. [] By inhibiting GIRK channels, Cloperastine may indirectly impact the levels of neurotransmitters like serotonin and dopamine, potentially contributing to its antidepressant-like effects observed in preclinical studies. []
- Improvement of micturition dysfunctions: Research suggests that Cloperastine's inhibitory action on GIRK channels might contribute to its ability to improve micturition dysfunctions in rodent models of cerebral infarction. []
Q3: What is the significance of Cloperastine's action on the Sigma-1 receptor in the context of COVID-19?
A3: Cloperastine has been shown to interact with the Sigma-1 receptor. [] This receptor resides in the endoplasmic reticulum membrane associated with mitochondria. [] While the exact implications of this interaction for COVID-19 are not fully understood, some researchers propose exploring Cloperastine's potential effect on the disease. [] This is based on the hypothesis that its interaction with the Sigma-1 receptor, coupled with its antitussive and non-specific antiviral properties, might be beneficial in the early stages of COVID-19. []
Q4: Does Cloperastine have any effects on glucose uptake?
A4: Yes, Cloperastine acts as a type 1 sodium-dependent glucose cotransporter (SGLT1) inhibitor. [] This inhibition leads to a blockade of glucose uptake in lung cells. [] The potential implications of this effect on various physiological and pathological conditions are still under investigation.
Q5: What is the molecular formula and weight of Cloperastine?
A5: Cloperastine's molecular formula is C21H24ClNO and its molecular weight is 341.87 g/mol. This information can be derived from its chemical structure.
Q6: Is there any information available on the spectroscopic data of Cloperastine, particularly its crystal structure?
A6: Yes, the crystal structure of Cloperastine Fendizoate has been determined using X-ray analysis. [] This analysis revealed key structural features, including the conformation of the molecule, bond lengths, and angles. The two phenyl rings in Cloperastine are nearly perpendicular, and the piperidine ring adopts a chair conformation. [] This information is crucial for understanding the structure-activity relationship of Cloperastine and its analogs.
Q7: What is known about the pharmacokinetics of Cloperastine enantiomers?
A7: Research has explored the stereoselective pharmacokinetics of Cloperastine enantiomers in rats. [] The study revealed that both the absorption and elimination processes of the enantiomers were not stereoselective, indicating that both forms exhibit similar pharmacokinetic behavior. []
Q8: Has the pharmacokinetic profile of Cloperastine been studied in humans?
A8: While specific details on human pharmacokinetic parameters were not found within the provided abstracts, studies have investigated the simultaneous quantitation of Cloperastine with other drugs in human plasma using LC-MS/MS. [] This suggests that pharmacokinetic studies in humans have been conducted, and the data might be available in the full research articles.
Q9: What preclinical models have been used to study the effects of Cloperastine?
A9: Various animal models have been employed to investigate the effects of Cloperastine, including:
- Methamphetamine-induced hyperactive mice: This model was used to study the effects of Cloperastine on GIRK channel expression and hyperactivity. [] Results suggested that Cloperastine could ameliorate hyperactivity by inhibiting GIRK channels in the brain.
- Cerebral infarction in rats: This model explored the potential therapeutic value of Cloperastine for treating micturition reflex disorders associated with cerebral infarction. [, ]
- Prenatally DES-exposed mice: This model investigated Cloperastine's ability to rescue the impairment of passive avoidance responses caused by prenatal exposure to diethylstilbestrol (DES). []
Q10: What analytical methods are commonly employed for the characterization and quantification of Cloperastine?
A10: Several analytical techniques are utilized for analyzing Cloperastine, including:
- High-performance liquid chromatography (HPLC): HPLC is widely used for separating and quantifying Cloperastine enantiomers in various matrices, such as plasma. [, , ] This technique often employs chiral stationary phases to achieve enantiomeric resolution.
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS): This highly sensitive and selective technique allows for the simultaneous quantitation of Cloperastine with other drugs in complex biological samples like human plasma. [, ]
- Flow-injection chemiluminescence analysis: This method has been developed for the determination of Cloperastine hydrochloride, offering high sensitivity and a wide linear range. []
- Gas chromatography/mass spectrometry (GC/MS): This technique, coupled with pipette tip solid-phase extraction, has been used for the simultaneous determination of Cloperastine with other antihistamine drugs in human plasma. []
Q11: Has the method validation for the analytical techniques used for Cloperastine been described in the literature?
A11: Yes, validation parameters for analytical methods used to quantify Cloperastine are frequently reported in research articles. For instance, studies utilizing LC-MS/MS for Cloperastine quantification often present validation data for linearity, accuracy, precision, and recovery. [, ]
Q12: Is there any information available on the environmental presence and potential toxicity of Cloperastine?
A12: A study investigated the presence and toxicity of pharmaceuticals, including Cloperastine, in the Llobregat River basin in Spain. [] This study highlights the growing concern regarding pharmaceutical contamination in aquatic environments and its potential ecological impacts.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



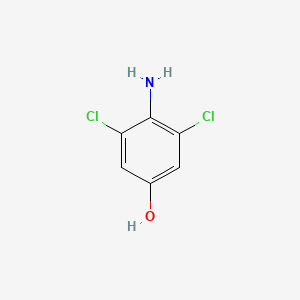
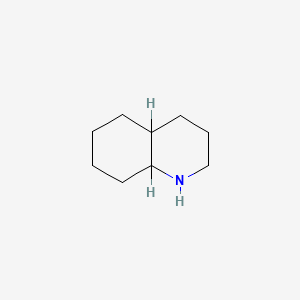
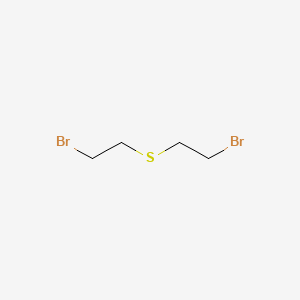
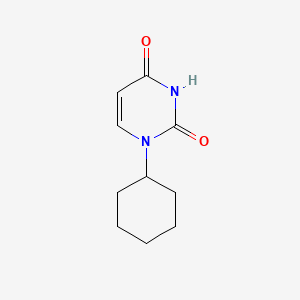




![11-Oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid](/img/structure/B1201286.png)
